A Senior Application Scientist's Guide to Fmoc-N-amido-PEG9-acid: Properties, Protocols, and Advanced Applications
A Senior Application Scientist's Guide to Fmoc-N-amido-PEG9-acid: Properties, Protocols, and Advanced Applications
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Fmoc-N-amido-PEG9-acid, a heterobifunctional linker critical to modern bioconjugation and pharmaceutical sciences. Moving beyond a simple datasheet, this guide offers field-proven insights into the molecule's chemical properties, detailed experimental protocols, and the strategic rationale behind its application in advanced therapeutic modalities.
Introduction: The Strategic Advantage of a Heterobifunctional PEG Linker
In the landscape of complex biologics and targeted therapeutics, the linker molecule is not merely a connector but a critical component that dictates the solubility, stability, pharmacokinetics, and efficacy of the final conjugate. Fmoc-N-amido-PEG9-acid has emerged as a versatile tool due to its unique trifecta of functionalities: a base-labile Fmoc-protected amine, a flexible nine-unit polyethylene glycol (PEG) spacer, and a reactive terminal carboxylic acid.
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The Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a well-established protecting group for amines, central to modern solid-phase peptide synthesis (SPPS).[1][2][3] Its defining characteristic is its stability in acidic conditions while being readily cleaved by mild bases, such as piperidine.[2][3][4] This orthogonality allows for selective deprotection without disturbing acid-labile protecting groups on other parts of a molecule, a cornerstone of complex multi-step syntheses.[5][6]
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The PEG Spacer: The nine-unit PEG chain is the workhorse of this linker. PEGylation, the process of attaching PEG chains to molecules, is a proven strategy to enhance the pharmacological properties of therapeutics.[7][8][9] The hydrophilic PEG spacer increases the aqueous solubility and hydrodynamic volume of the conjugate, which can extend its plasma half-life by reducing renal clearance.[7][8][10] This "stealth effect" can also mask the molecule from the host's immune system, thereby reducing immunogenicity.[8][11]
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The Carboxylic Acid: The terminal carboxylic acid provides a robust handle for conjugation to primary amines on proteins, peptides, or other molecules. Through the use of carbodiimide chemistry, it forms a stable and permanent amide bond.[12][13][14]
This combination of features makes Fmoc-N-amido-PEG9-acid an ideal candidate for applications requiring sequential and controlled conjugation, such as in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[15][]
Core Physicochemical Properties
A thorough understanding of the molecule's physical and chemical characteristics is paramount for successful experimental design, ensuring optimal reaction conditions and storage.
| Property | Value | Source |
| CAS Number | 1191064-81-9 | [13][14][15][][17] |
| Molecular Formula | C36H53NO13 | [13][14][15][17] |
| Molecular Weight | 707.81 g/mol | [13][14][17] |
| Appearance | Colorless to off-white liquid or solid | [15] |
| Purity | Typically >95% | [13][17] |
| Solubility | Soluble in DMSO, DMF, DCM, and aqueous media | [13][14][15] |
| Storage (Solid) | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and dark. | [14][18] |
| Storage (Solutions) | Prepare stock solutions in anhydrous solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [15][18] |
Experimental Protocols & Methodologies
The true utility of Fmoc-N-amido-PEG9-acid lies in its sequential reactivity. The following protocols provide a validated framework for its use.
Workflow for Sequential Bioconjugation
The core strategy involves first reacting the terminal carboxylic acid, followed by the deprotection of the Fmoc group to reveal the amine for a second conjugation step.
Caption: Sequential conjugation workflow using Fmoc-N-amido-PEG9-acid.
Protocol 1: Activation of Carboxylic Acid and First Conjugation
This protocol details the formation of a stable amide bond with an amine-containing molecule.
Expert Insight: The choice of activating agent is critical. For simple conjugations, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is cost-effective. For more sensitive or sterically hindered substrates, or to minimize side reactions, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the superior choice due to its higher efficiency and faster reaction kinetics.[13][19]
Materials:
-
Fmoc-N-amido-PEG9-acid
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Amine-containing molecule of interest
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolution: Dissolve Fmoc-N-amido-PEG9-acid in anhydrous DMF or DMSO to a desired concentration (e.g., 10-50 mM).
-
Activation: Add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA to the solution. Allow the mixture to stir at room temperature for 15-30 minutes. This pre-activation step generates the highly reactive aminium/uronium active ester.
-
Conjugation: Add a solution of the amine-containing molecule (1.0 equivalent) in a suitable solvent to the activated linker solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for challenging conjugations. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).
-
Purification: Upon completion, purify the resulting Fmoc-protected conjugate using a suitable chromatographic technique to remove unreacted starting materials and coupling reagents.
Protocol 2: Fmoc Group Deprotection
This step removes the Fmoc protecting group to expose the primary amine for subsequent reactions.
Expert Insight: The Fmoc group is cleaved via a β-elimination mechanism in the presence of a secondary amine.[4] Piperidine is the reagent of choice as it efficiently traps the dibenzofulvene byproduct, preventing its potential reaction with the newly liberated amine.[1] A 20% (v/v) solution in DMF is standard and typically provides rapid and complete deprotection.[20][21]
Materials:
-
Fmoc-protected PEG conjugate
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Deprotection Solution: Prepare a fresh 20% (v/v) solution of piperidine in DMF.
-
Reaction: Dissolve the Fmoc-protected conjugate in DMF and treat it with the 20% piperidine solution.
-
Incubation: Stir the reaction at room temperature. The deprotection is typically complete within 30 minutes. The progress can be monitored by UV spectroscopy by observing the disappearance of the Fmoc absorbance.
-
Work-up: Once the reaction is complete, the piperidine and byproducts are typically removed by repeated co-evaporation with a suitable solvent or by purification (e.g., precipitation or chromatography), yielding the amine-functionalized conjugate.
Key Applications in Drug Development
The unique structure of Fmoc-N-amido-PEG9-acid lends itself to several high-value applications in modern pharmaceutical research.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-N-amido-PEG9-acid can be used as a building block in SPPS to incorporate a hydrophilic PEG spacer into a peptide sequence. This is particularly useful for improving the solubility and pharmacokinetic profile of synthetic peptides.[22][23] The Fmoc group on the PEG linker is compatible with standard Fmoc-based SPPS chemistry. The terminal carboxylic acid allows for its coupling to the free amine of the growing peptide chain on the solid support.
Caption: Integration of the PEG linker into Solid-Phase Peptide Synthesis.
Antibody-Drug Conjugates (ADCs) and PROTACs
This linker is highly valuable for constructing ADCs and PROTACs.[15][] In a typical ADC synthesis, the linker's carboxylic acid can be conjugated to a potent cytotoxic drug. Following purification, the Fmoc group is removed, and the now-free amine is conjugated to a reactive site on a monoclonal antibody. This sequential approach ensures a well-defined final product. A similar strategy is employed for PROTACs, where the linker bridges a target-binding ligand and an E3 ligase-binding ligand.
Conclusion
Fmoc-N-amido-PEG9-acid is more than a simple chemical reagent; it is a sophisticated molecular tool that enables the precise construction of complex bioconjugates. Its well-defined structure, featuring orthogonally reactive termini separated by a pharmacologically beneficial PEG spacer, provides researchers with a high degree of control over their synthetic strategies. By understanding the core principles of its reactivity and applying the robust protocols outlined in this guide, scientists and drug developers can effectively leverage this versatile linker to advance the frontiers of medicine and create next-generation therapeutics.
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PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. LinkedIn. [Link]
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PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online. [Link]
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Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Fmoc Definition - Organic Chemistry Key Term. Fiveable. [Link]
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Fmoc-N-amido-PEG9-Acid. CD Bioparticles. [Link]
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Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. LinkedIn. [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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Fmoc Solid-Phase Peptide Synthesis. PubMed. [Link]
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